(3E,13Z)-Octadecadien-1-ol

Descripción

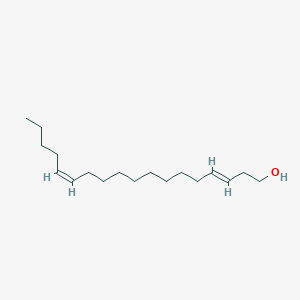

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3E,13Z)-octadeca-3,13-dien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5-,16-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNCGBJHGBGHLS-IYUNJCAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC=CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC/C=C/CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897362 |

Source

|

| Record name | (3E,13Z)-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66410-28-4 |

Source

|

| Record name | 3,13-Octadecadien-1-ol, (3E,13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066410284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E,13Z)-Octadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,13-OCTADECADIEN-1-OL, (3E,13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT5091I68J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octadecadien-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of various octadecadien-1-ol isomers. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical and physical data for these compounds. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visualizations for experimental workflows.

Introduction to Octadecadien-1-ol Isomers

Octadecadien-1-ols are long-chain fatty alcohols containing an 18-carbon chain with two double bonds and a terminal hydroxyl group. The position and geometry (cis/trans or Z/E) of the double bonds give rise to numerous isomers, each with potentially unique chemical and physical properties. The most common isomer is (9Z,12Z)-octadeca-9,12-dien-1-ol, also known as linoleyl alcohol, which is derived from the corresponding fatty acid, linoleic acid. Other isomers, including those with conjugated double bond systems, are also of scientific interest. Understanding the distinct properties of these isomers is crucial for their application in various fields, including the synthesis of novel lipids for drug delivery and as signaling molecules.[1][2]

Physical and Chemical Properties

The physical and chemical properties of octadecadien-1-ol isomers are influenced by the location and configuration of their double bonds. These properties are critical for predicting their behavior in different systems, for purification, and for their use in chemical synthesis.

Table 1: Physical Properties of Selected Octadecadien-1-ol Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| (9Z,12Z)-octadeca-9,12-dien-1-ol | 506-43-4 | C₁₈H₃₄O | 266.47 | -5 to -2[3] | 374 (at 760 mmHg)[3] | 0.858[3] | 1.4670 to 1.4710[3] |

| (9E,12E)-octadeca-9,12-dienal* | 26537-70-2 | C₁₈H₃₂O | 264.45 | - | - | - | - |

Table 2: Chromatographic Properties of Selected Octadecadien-1-ol Isomers

| Isomer | Kovats Retention Index (Semi-standard non-polar) | Kovats Retention Index (Standard polar) |

| (2Z,13E)-octadeca-2,13-dien-1-ol | 2076[1] | 2186[1] |

| (3Z,13Z)-octadeca-3,13-dien-1-ol | 2065[4] | 2161[4] |

| (E,Z)-2,13-octadecadien-1-ol | 2076 | 2191[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of octadecadien-1-ol isomers. This section provides available nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the position and geometry of double bonds in octadecadien-1-ol isomers.

| Assignment | Chemical Shift (δ, ppm) |

| Olefinic protons (-CH=CH-) | 5.36 |

| Methylene (B1212753) protons adjacent to hydroxyl group (-CH₂-OH) | 3.619 |

| Bis-allylic protons (=CH-CH₂-CH=) | 2.773 |

| Allylic protons (-CH₂-CH=) | 2.050 |

| Methylene protons adjacent to the allylic protons | 1.95 |

| Methylene protons beta to hydroxyl group (-CH₂-CH₂OH) | 1.558 |

| Other methylene protons (-(CH₂)n-) | 1.26 |

| Terminal methyl protons (-CH₃) | 0.891 |

Solvent: CDCl₃

Specific, experimentally derived ¹³C NMR data for (9Z,12Z)-octadeca-9,12-dien-1-ol was not available in the search results. However, typical chemical shift ranges for carbons in similar long-chain unsaturated alcohols are provided below for reference.[5][6]

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Olefinic carbons (-C=C-) | 120 - 140 |

| Carbon bearing the hydroxyl group (-C-OH) | 60 - 70 |

| Bis-allylic carbon (=C-C-C=) | ~25 |

| Allylic carbons (-C-C=) | 25 - 35 |

| Aliphatic carbons (-(CH₂)n-) | 20 - 40 |

| Terminal methyl carbon (-CH₃) | ~14 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. For octadecadien-1-ol isomers, key absorbances include those for the hydroxyl group and the carbon-carbon double bonds.

While a full spectrum was not available, characteristic absorption bands for long-chain unsaturated alcohols are well-established.[7][8]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3300-3400 | Broad and strong, indicative of hydrogen bonding |

| C-H stretch (sp² hybridized) | ~3010 | Associated with =C-H bonds |

| C-H stretch (sp³ hybridized) | ~2850-2960 | Aliphatic C-H bonds |

| C=C stretch | ~1640-1680 | Weak to medium intensity |

| C-O stretch | ~1050 | Strong, characteristic of primary alcohols |

| =C-H bend (cis) | ~675-730 | Out-of-plane deformation |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of molecules, which can aid in their identification. The NIST WebBook provides mass spectra for several octadecadien-1-ol isomers.[9][10]

Key Fragmentation Patterns:

-

Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, which may be weak or absent in electron ionization (EI) mass spectra of alcohols.

-

Loss of Water ([M-18]⁺): A common fragmentation pathway for alcohols.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom.

-

Cleavage at the Double Bonds: Fragmentation along the carbon chain, particularly at the allylic and vinylic positions, can help to locate the double bonds.

Experimental Protocols

This section details generalized experimental protocols for the analysis of octadecadien-1-ol isomers based on the gathered literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like octadecadien-1-ol isomers.

Sample Preparation (Derivatization to Trimethylsilyl (TMS) ethers):

-

To the dried alcohol sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

-

Heat the mixture to ensure complete derivatization.

-

The resulting TMS ether is more volatile and less polar, leading to better chromatographic separation.

GC-MS Conditions (General):

-

Column: A non-polar or mid-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.[11]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min and holding for 10 minutes.[11]

-

Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap, scanning a mass range of m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the octadecadien-1-ol isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[12]

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard can be added.

¹H NMR Acquisition Parameters (General):

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters (General):

-

Spectrometer: 75 MHz or higher.

-

Technique: Proton-decoupled.

-

Pulse Angle: 90 degrees.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups.

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid octadecadien-1-ol isomer directly onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two KBr plates.[13][14]

-

Ensure good contact between the sample and the crystal or that a thin film is formed between the plates.

FTIR Acquisition Parameters (General):

-

Technique: ATR or transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mandatory Visualizations

As no specific signaling pathways involving octadecadien-1-ol isomers were identified in the literature search, a logical workflow for the general analysis and characterization of these isomers is presented below.

Caption: Experimental workflow for the synthesis, purification, and characterization of octadecadien-1-ol isomers.

Conclusion

This technical guide provides a consolidated resource on the chemical properties of octadecadien-1-ol isomers, with a focus on quantitative data and experimental methodologies. While comprehensive data is available for the common (9Z,12Z) isomer, further research is needed to fully characterize the wide array of other geometric and positional isomers. The provided protocols offer a foundation for researchers to conduct their own analyses and contribute to the growing body of knowledge on these important lipid molecules. The logical workflow presented can guide the systematic investigation of newly synthesized or isolated octadecadien-1-ol isomers.

References

- 1. Linoleyl alcohol - Wikipedia [en.wikipedia.org]

- 2. (9Z,12Z)-Octadeca-9,12-dien-1-ol, 506-43-4 | BroadPharm [broadpharm.com]

- 3. Linoleyl alcohol | C18H34O | CID 5365682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3Z,13Z)-octadeca-3,13-dien-1-ol | C18H34O | CID 5283296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 9,12-Octadecadien-1-ol, (Z,Z)- [webbook.nist.gov]

- 10. Z,E-2,13-Octadecadien-1-ol [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

The Occurrence of (3E,13Z)-Octadecadien-1-ol in Insects: A Technical Guide

Abstract

(3E,13Z)-Octadecadien-1-ol is a C18 unsaturated alcohol that functions as a critical sex pheromone component for several species of clearwing moths (Lepidoptera: Sesiidae). This technical guide provides an in-depth review of the natural occurrence of this semiochemical in insects, focusing on its identification, quantification, and the experimental methodologies employed for its analysis. Detailed protocols for pheromone extraction and analysis are presented, alongside a visualization of the generalized insect pheromone reception signaling pathway. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development who are engaged in the study and application of insect pheromones.

Introduction

Chemical communication is a fundamental aspect of insect biology, governing behaviors such as mating, aggregation, and foraging. Pheromones, as intraspecific chemical signals, are paramount in many of these interactions. This compound has been identified as a key component of the female-emitted sex pheromone blend in certain moth species. Its specific isomeric structure is crucial for eliciting a behavioral response in conspecific males, highlighting the remarkable specificity of insect olfactory systems. Understanding the natural occurrence and function of this compound is vital for developing effective pest management strategies, such as mating disruption and population monitoring, as well as for broader studies of insect chemical ecology and neurobiology.

Natural Occurrence and Quantitative Data

This compound has been identified as a significant sex pheromone component primarily within the family Sesiidae, commonly known as clearwing moths. The biological activity of this compound is often dependent on its presence in a precise blend with other isomers.

While the relative ratios of pheromone components are well-documented for several species, absolute quantitative data (e.g., nanograms per pheromone gland) for this compound are not extensively reported in the available scientific literature. The table below summarizes the known occurrence and isomeric ratios. For context, analyses of related C18 acetates in other Sesiidae species, such as Synanthedon tenuis, have shown quantities in the range of 4-8 ng per female gland, suggesting that the octadecadienols likely occur in similarly minute amounts.

| Insect Species | Family | Compound(s) | Ratio | Source |

| Nokona pernix | Sesiidae | This compound & (3Z,13Z)-Octadecadien-1-ol | 9:1 | [1][2][3] |

| Nokona regalis | Sesiidae | This compound | Single component attractant |

Experimental Protocols

The identification and quantification of volatile insect pheromones like this compound require meticulous and highly sensitive analytical techniques. The following sections detail the common methodologies cited in the literature for pheromone analysis.

Pheromone Gland Extraction

This is a common method for obtaining the full blend of pheromone components present in the female moth.

-

Objective: To extract the total pheromone content directly from the producing gland.

-

Procedure:

-

Dissection: Virgin female moths, typically during their peak calling (pheromone-releasing) period, are selected. The terminal abdominal segments containing the pheromone gland are carefully excised.

-

Solvent Extraction: The excised glands are immediately submerged in a small volume (e.g., 50-100 µL) of a high-purity, non-polar solvent such as hexane (B92381) or dichloromethane.

-

Incubation: The extraction is allowed to proceed for a period ranging from a few minutes to several hours at room temperature.

-

Concentration: If necessary, the resulting extract can be concentrated under a gentle stream of purified nitrogen to increase the concentration of the pheromone components prior to analysis. An internal standard may be added at this stage for quantification purposes.

-

Collection of Volatiles (Headspace Analysis)

This method collects the pheromones as they are naturally released by the insect, providing a more accurate representation of the emitted blend.

-

Objective: To collect and concentrate airborne pheromones released by a calling female.

-

Method A: Solid-Phase Microextraction (SPME)

-

A virgin female moth is placed in a clean glass chamber.

-

An SPME fiber (e.g., coated with Polydimethylsiloxane/Divinylbenzene) is exposed to the headspace of the chamber for a defined period while the female is calling.

-

The fiber, which has adsorbed the volatile pheromones, is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis.

-

-

Method B: Dynamic Headspace Trapping (Purge and Trap)

-

A purified and humidified air stream is passed over a calling female in an aeration chamber.

-

The effluent air is drawn through a trap containing a sorbent material (e.g., Porapak Q, Tenax) that adsorbs the pheromones.

-

The trapped pheromones are then desorbed, either by heating the trap in the GC injector or by eluting with a small volume of solvent.

-

Analytical Identification and Quantification

The primary technique for separating, identifying, and quantifying insect pheromones is Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Electroantennographic Detection (GC-EAD).

-

Objective: To separate the components of the pheromone extract, identify their chemical structures, and determine their relative or absolute quantities.

-

Procedure:

-

Gas Chromatography (GC): The extract is injected into a GC equipped with a high-resolution capillary column (e.g., DB-23). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity.

-

Electroantennographic Detection (EAD): The GC effluent is split. One portion is directed to a standard detector (like a Flame Ionization Detector, FID), while the other is passed over a live antenna from a male moth of the same species. An electroantennogram records the antenna's electrical response, revealing which compounds in the extract are biologically active.

-

Mass Spectrometry (MS): The separated compounds are ionized (typically by electron ionization at 70 eV), and the resulting fragmentation patterns (mass spectra) are detected. These spectra serve as chemical fingerprints that can be compared to libraries of known compounds for identification. The mass spectrum of this compound would be compared to that of a synthesized standard to confirm its identity.

-

Quantification: By comparing the peak area of the identified pheromone component to the peak area of a known amount of an internal standard, the absolute quantity of the pheromone in the original sample can be calculated.

-

Signaling Pathway and Visualization

The detection of this compound by a male moth initiates a sophisticated and rapid signal transduction cascade within the olfactory sensory neurons located in the antennae. This process translates the chemical signal into an electrical one, which is then processed by the brain to trigger a behavioral response (e.g., upwind flight towards the female).

Generalized Insect Pheromone Reception Pathway

-

Binding and Transport: Hydrophobic pheromone molecules enter the aqueous environment of the antennal sensillum through pores in the cuticle. Inside the sensillum lymph, they are bound by Pheromone-Binding Proteins (PBPs).

-

Receptor Activation: The PBP-pheromone complex transports the ligand to a Pheromone Receptor (PR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). The PR is typically complexed with a co-receptor, Orco.

-

Signal Transduction: The binding of the pheromone to the PR-Orco complex is believed to trigger a conformational change, opening an ion channel. This can occur through a purely ionotropic mechanism or a metabotropic cascade involving G-proteins, which in turn leads to the opening of ion channels.

-

Neuron Depolarization: The influx of cations (e.g., Na+, Ca2+) depolarizes the neuron's membrane, generating an action potential.

-

Signal Transmission: This electrical signal travels down the axon of the OSN to the antennal lobe of the insect's brain for processing.

-

Signal Inactivation: To ensure the system can detect subsequent changes in pheromone concentration, the pheromone molecules are rapidly degraded by Pheromone-Degrading Enzymes (PDEs) present in the sensillum lymph.

Caption: Generalized signaling pathway for insect pheromone reception.

Conclusion

This compound is a specifically configured isomer that serves as a potent sex pheromone component for certain species of Sesiidae moths. Its identification relies on a combination of gland extraction or volatile collection followed by sophisticated analytical methods, primarily GC-EAD and GC-MS. While the precise blend ratios are known for species like Nokona pernix, a gap exists in the literature regarding the absolute quantities of this compound in the pheromone glands. The reception of this chemical signal by male moths is mediated by a well-orchestrated molecular pathway involving binding proteins, membrane receptors, and rapid signal transduction and degradation, enabling a highly sensitive and specific response. Further research into the biosynthesis of this specific isomer and its absolute quantification across a broader range of species will enhance our understanding of insect chemical ecology and improve the efficacy of pheromone-based pest management technologies.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Lepidopteran Sex Pheromones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lepidopteran insects, comprising moths and butterflies, represent one of the most diverse orders in the insect class. A key feature of their biology is the use of species-specific sex pheromones for mate attraction and recognition. These chemical signals are typically released by females to attract conspecific males over long distances, playing a crucial role in reproductive isolation and speciation. The biosynthesis of these pheromones is a highly regulated and complex enzymatic process that originates from fatty acid metabolism. This technical guide provides a comprehensive overview of the core biosynthetic pathway of lepidopteran sex pheromones, with a focus on the key enzymes, experimental protocols for their characterization, and quantitative data on pheromone composition.

The Core Biosynthetic Pathway

The biosynthesis of the most common type of lepidopteran sex pheromones, known as Type I pheromones, begins with fatty acid synthesis and proceeds through a series of modifications including desaturation, chain-shortening, reduction, and functional group modification.[1][2] These pheromones are typically C10-C18 straight-chain hydrocarbons with one or more double bonds and a terminal functional group, which can be an alcohol, aldehyde, or acetate (B1210297) ester.[3][4]

The generalized pathway can be summarized in the following key steps:

-

Fatty Acid Synthesis: The process initiates with the de novo synthesis of saturated fatty acids, primarily palmitoyl-CoA (16:CoA) and stearoyl-CoA (18:CoA), from acetyl-CoA by the enzymes acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS).[5]

-

Desaturation: Fatty acyl-CoA desaturases (FADs) introduce double bonds at specific positions in the fatty acyl-CoA chain. These enzymes exhibit remarkable regio- and stereospecificity, which is a major determinant of the diversity of lepidopteran pheromones.[6] The most common desaturations occur at the Δ9 and Δ11 positions.[7]

-

Chain-Shortening (β-oxidation): The unsaturated fatty acyl-CoA precursors can be shortened by two-carbon units through a limited number of β-oxidation cycles. This process is catalyzed by a suite of enzymes, including acyl-CoA oxidases.[8]

-

Reduction: Pheromone gland-specific fatty acyl-CoA reductases (pgFARs) catalyze the reduction of the fatty acyl-CoA to the corresponding fatty alcohol.[9][10] These enzymes can exhibit substrate specificity for both chain length and degree of unsaturation.

-

Functional Group Modification:

The specific combination and sequence of these enzymatic reactions, along with the substrate specificities of the involved enzymes, result in the production of the unique pheromone blend of a particular lepidopteran species.

Key Enzymes in the Biosynthetic Pathway

The biosynthesis of lepidopteran sex pheromones is orchestrated by a series of specialized enzymes. The functional characterization of these enzymes is crucial for understanding the evolution of pheromone diversity and for the potential biotechnological production of pheromones for pest management.

| Enzyme Class | Abbreviation | Function | Key Characteristics |

| Fatty Acid Synthase | FAS | Catalyzes the synthesis of saturated fatty acids (e.g., palmitate, stearate) from acetyl-CoA and malonyl-CoA. | A multi-enzyme complex that is fundamental to primary metabolism. |

| Fatty Acyl-CoA Desaturase | FAD | Introduces double bonds at specific positions in the fatty acyl-CoA chain. | Highly specific for substrate chain length and the position and geometry (Z or E) of the double bond. A major source of pheromone diversity.[6][13][14] |

| Acyl-CoA Oxidase | ACOX | Catalyzes the first step of β-oxidation, leading to chain-shortening of fatty acyl-CoAs. | Peroxisomal enzymes that contribute to the production of shorter-chain pheromone precursors.[15] |

| Fatty Acyl-CoA Reductase | FAR | Reduces fatty acyl-CoAs to their corresponding fatty alcohols. | Often pheromone gland-specific (pgFARs) and can exhibit selectivity for particular fatty acyl-CoA substrates.[9][16] |

| Alcohol Oxidase/Dehydrogenase | AOX/ADH | Oxidizes fatty alcohols to aldehydes. | Can be soluble or membrane-bound enzymes.[11] |

| Acetyltransferase | ATF | Transfers an acetyl group from acetyl-CoA to a fatty alcohol, forming an acetate ester. | The specific enzymes involved in pheromone biosynthesis are still being fully characterized in many species.[2][12] |

Quantitative Data on Pheromone Composition

The species-specificity of lepidopteran sex pheromones is often determined by the precise ratio of different components in the pheromone blend. The following tables summarize the pheromone composition of several representative species.

Table 1: Pheromone Composition of Selected Noctuidae Species

| Species | Major Components | Minor Components | Ratio | Reference |

| Agrotis ipsilon (Black Cutworm) | (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate | Varies geographically | [1] | |

| Heliothis subflexa | (Z)-11-hexadecenal, (Z)-9-hexadecenal | (Z)-7-hexadecenal, (Z)-11-hexadecenol | 91:9 (aldehydes) | |

| Spodoptera litura (Tobacco Cutworm) | (Z,E)-9,11-tetradecadienyl acetate, (Z,E)-9,12-tetradecadienyl acetate | 10:1 | [3] | |

| Plutella xylostella (Diamondback Moth) | (Z)-11-hexadecenal, (Z)-11-hexadecenyl acetate | (Z)-11-hexadecenol | 27:64:9 | [3] |

Table 2: Pheromone Components Identified in Various Lepidopteran Families

| Family | Species | Pheromone Components | Reference |

| Bombycidae | Bombyx mori | (E,Z)-10,12-hexadecadien-1-ol | [17] |

| Crambidae | Scirpophaga incertulas | (Z)-11-hexadecenal, (Z)-9-hexadecenal | [18] |

| Noctuidae | Cnaphalocrocis medinalis | (Z)-13-octadecenyl acetate, (Z)-11-hexadecenyl acetate | [18] |

| Tortricidae | Cydia pomonella | (E,E)-8,10-dodecadien-1-ol | [18] |

Experimental Protocols

The elucidation of the lepidopteran sex pheromone biosynthetic pathway has been made possible by a combination of biochemical and molecular techniques. The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Heterologous Expression and Functional Characterization of Biosynthetic Enzymes in Saccharomyces cerevisiae

This protocol is adapted from methods used for the functional characterization of desaturases and reductases.[8][19]

1. Vector Construction: a. Amplify the full-length open reading frame (ORF) of the candidate enzyme gene from pheromone gland cDNA. b. Clone the amplified ORF into a yeast expression vector (e.g., pYES2 or pESC series) under the control of an inducible promoter (e.g., GAL1).

2. Yeast Transformation: a. Transform a suitable S. cerevisiae strain (e.g., INVSc1 or a specific mutant strain like ole1Δ for desaturase assays) with the expression vector using the lithium acetate/polyethylene glycol method. b. Select for transformed colonies on appropriate selective media.

3. Expression and Substrate Feeding: a. Grow a starter culture of the transformed yeast in selective medium containing glucose overnight. b. Inoculate a larger volume of selective medium containing galactose (to induce gene expression) with the starter culture. c. For desaturase assays, supplement the medium with a potential fatty acid substrate (e.g., palmitic acid, stearic acid) at a final concentration of 0.5 mM. For reductase assays, provide a fatty acyl methyl ester (FAME) substrate. d. Incubate the culture with shaking at 30°C for 48-72 hours.

4. Lipid Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. For desaturase assays, perform fatty acid methyl ester (FAME) derivatization of the total lipids. c. For reductase assays, extract the fatty alcohols with hexane. d. Analyze the FAMEs or fatty alcohol extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products of the enzymatic reaction.

Protocol 2: Analysis of Pheromone Components by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the analysis of pheromone gland extracts.[20]

1. Sample Preparation: a. Dissect the pheromone glands from calling female moths. b. Extract the pheromones by immersing the glands in a small volume of a suitable solvent (e.g., hexane) containing an internal standard for 30 minutes.

2. GC-MS Analysis: a. Inject a 1-2 µL aliquot of the extract into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS or INNOWax). b. Use a temperature program that allows for the separation of the different pheromone components. A typical program might be: initial temperature of 80°C for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min. c. The mass spectrometer is typically operated in electron impact (EI) mode.

3. Data Analysis: a. Identify the pheromone components by comparing their mass spectra and retention times to those of authentic standards. b. Quantify the components by comparing their peak areas to the peak area of the internal standard.

Protocol 3: RNA Interference (RNAi) for Gene Function Analysis in Lepidopteran Embryos

This protocol provides a method for gene knockdown in Bombyx mori embryos, which can be adapted for other lepidopteran species.[1][19]

1. dsRNA Synthesis: a. Design primers to amplify a 300-500 bp region of the target gene, with T7 promoter sequences added to the 5' ends of both primers. b. Use pheromone gland cDNA as a template for PCR amplification. c. Synthesize double-stranded RNA (dsRNA) from the PCR product using an in vitro transcription kit. d. Purify and quantify the dsRNA.

2. Embryo Microinjection: a. Collect freshly laid lepidopteran eggs. b. Use a microinjection system to inject a small volume (e.g., 1-2 nL) of the dsRNA solution (e.g., 1 µg/µL) into each egg. c. Inject a control group of eggs with dsRNA targeting a non-related gene (e.g., GFP).

3. Analysis of Gene Knockdown and Phenotype: a. Allow the injected embryos to develop. b. At a specific time point, extract RNA from a subset of embryos and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene. c. Analyze the pheromone composition of the resulting adult females to determine the effect of the gene knockdown on pheromone biosynthesis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme characterization.

Caption: Core biosynthesis pathway of Type I lepidopteran sex pheromones.

Caption: Workflow for functional characterization of pheromone biosynthetic enzymes.

Conclusion

The biosynthesis of lepidopteran sex pheromones is a fascinating and complex area of chemical ecology and biochemistry. A thorough understanding of this pathway, from the initial fatty acid precursors to the final pheromone components, is essential for a variety of research and development applications. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for scientists working to unravel the intricacies of insect chemical communication and to develop novel, environmentally friendly strategies for pest management. The continued characterization of the enzymes involved in this pathway will undoubtedly open new avenues for the biotechnological production of these valuable semiochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

- 4. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Fatty Acyl Desaturase from the Pheromone Glands of Ctenopseustis obliquana and C. herana with Specific Z5-Desaturase Activity on Myristic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Two fatty acyl reductases involved in moth pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Yeast ATF1 Acetyltransferase Efficiently Acetylates Insect Pheromone Alcohols: Implications for the Biological Production of Moth Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gsartor.org [gsartor.org]

- 14. Classification and substrate head-group specificity of membrane fatty acid desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phytojournal.com [phytojournal.com]

- 19. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 20. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(3E,13Z)-Octadecadien-1-ol as a Semiochemical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of (3E,13Z)-octadecadien-1-ol as a semiochemical, focusing on its role as a sex pheromone in insects, particularly within the Sesiidae family of clearwing moths. This document details its known biological activity, presents available quantitative data, outlines relevant experimental protocols, and illustrates the underlying signaling pathways.

Introduction to this compound as a Semiochemical

This compound is a long-chain unsaturated alcohol that functions as a potent semiochemical, primarily as a sex pheromone released by female moths to attract conspecific males for mating. Its specific isomeric configuration is critical for its biological activity, highlighting the remarkable specificity of insect olfactory systems. This compound is a key player in the chemical communication of several clearwing moth species (Sesiidae), a family known for its members mimicking bees and wasps.

The primary functions of this compound as a semiochemical include:

-

Sex Pheromone: It is the sole identified sex pheromone component for the clearwing moth Nokona regalis.

-

Pheromone Blend Component: It is a crucial component of the sex pheromone blend for other Sesiidae species, such as the grape clearwing moth, Nokona pernix.

-

Behavioral Antagonist: In some species, the presence of this compound can inhibit the attraction of males to their primary pheromone blend, suggesting a role in reproductive isolation.

Quantitative Data on Biological Activity

The biological activity of this compound has been assessed through electrophysiological and behavioral assays, including field trapping studies. While specific electroantennogram (EAG) and wind tunnel bioassay data for this compound alone are not extensively published, field data confirms its role in attracting specific moth species, particularly when part of a precise blend.

Table 1: Summary of Field Trapping Data for this compound and Related Blends

| Species | Lure Composition | Attractiveness | Notes |

| Nokona pernix | 9:1 blend of (3E,13Z)- and (3Z,13Z)-3,13-octadecadien-1-ol | Highly attractive to males | Single components were not attractive in field tests. |

| Nokona regalis | (3E,13Z)-3,13-octadecadien-1-ol (single component) | Attractive to males | This compound is the identified sex attractant for this species.[1] |

| Glossosphecia romanovi | Primary pheromone blend + (E,Z)-3,13-octadecadien-1-ol | Inhibited attraction | The addition of this isomer reduced the trap catch of male moths. |

Experimental Protocols

The study of this compound as a semiochemical involves several key experimental techniques. Detailed protocols for these are provided below.

Synthesis of this compound

A common synthetic route for octadecadienols involves acetylene (B1199291) coupling reactions followed by stereoselective reductions.

Protocol for a Representative Synthesis:

-

Preparation of Precursors: Synthesize two key fragments: an ω-alkynol and a haloalkene with the desired stereochemistry.

-

Coupling Reaction: Couple the two fragments using a Sonogashira or similar cross-coupling reaction to form the carbon skeleton.

-

Stereoselective Reduction: Reduce the internal alkyne to a Z-double bond using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) in the presence of hydrogen gas. The E-double bond is typically introduced via the haloalkene precursor.

-

Deprotection and Purification: Remove any protecting groups from the alcohol functionality and purify the final product using column chromatography on silica (B1680970) gel.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of an insect antenna to a volatile compound.

Protocol for EAG:

-

Insect Preparation: Anesthetize a male moth (e.g., on ice) and excise an antenna. Mount the antenna between two electrodes using a conductive gel.

-

Stimulus Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., hexane (B92381) or paraffin (B1166041) oil). Load a small amount of the solution onto a filter paper strip and insert it into a Pasteur pipette.

-

Stimulus Delivery: Deliver a puff of purified, humidified air through the pipette, directing the odor plume over the antenna.

-

Data Recording: Record the resulting depolarization of the antennal preparation using an amplifier and data acquisition software. A negative control (solvent only) and a positive control (a known EAG-active compound) should be used in each experiment.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to a pheromone source in a controlled environment.

Protocol for Wind Tunnel Bioassay:

-

Wind Tunnel Setup: Use a wind tunnel with controlled airflow (typically 0.2-0.5 m/s), temperature, humidity, and lighting (often dim red light for nocturnal moths).

-

Pheromone Source: Apply a known quantity of this compound to a dispenser (e.g., a rubber septum or filter paper) and place it at the upwind end of the tunnel.

-

Insect Release: Place male moths individually in a release cage at the downwind end of the tunnel.

-

Behavioral Observation: Release the moths and record their behaviors for a set period (e.g., 5 minutes). Key behaviors to quantify include:

-

Activation: Percentage of moths initiating wing fanning or walking.

-

Take-off: Percentage of moths initiating flight.

-

Upwind Flight: Percentage of moths flying towards the pheromone source.

-

Source Contact: Percentage of moths landing on or near the pheromone source.

-

Field Trapping

Field trapping experiments are the ultimate test of a pheromone's effectiveness as an attractant under natural conditions.

Protocol for Field Trapping:

-

Trap and Lure Preparation: Use species-appropriate traps (e.g., sticky traps or funnel traps). Bait the traps with lures (e.g., rubber septa) loaded with a specific amount of this compound or a blend.

-

Experimental Design: Deploy the traps in the field in a randomized block design to minimize positional effects. Include unbaited control traps.

-

Trap Monitoring: Check the traps at regular intervals and count the number of target male moths captured.

-

Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of different lures.

Signaling Pathways and Mechanisms of Action

The perception of this compound by a male moth is a complex process that involves a series of molecular events in the antenna, leading to a behavioral response. While the specific receptors for this molecule have not been deorphanized, the general pathway for pheromone reception in moths is well-understood.

Pheromone Reception and Transduction

-

Adsorption and Transport: Pheromone molecules enter the sensillum lymph through pores in the cuticle of the antennal sensilla.

-

Binding to OBPs: In the aqueous sensillum lymph, the hydrophobic pheromone molecule is encapsulated by an Odorant-Binding Protein (OBP).

-

Receptor Activation: The OBP-pheromone complex transports the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN), where it is released to bind with a specific Olfactory Receptor (OR).

-

Signal Transduction: The binding of the pheromone to its OR, which is a ligand-gated ion channel complexed with a co-receptor (Orco), leads to the opening of the ion channel and a depolarization of the ORN membrane. This can occur through both ionotropic (direct channel gating) and metabotropic (involving G-proteins and second messengers like IP3 and DAG) mechanisms.

-

Signal Transmission: The depolarization generates an action potential that travels down the axon of the ORN to the antennal lobe of the brain for further processing, ultimately leading to a behavioral response.

-

Signal Termination: The pheromone signal is terminated by Odorant-Degrading Enzymes (ODEs) in the sensillum lymph, which rapidly break down the pheromone molecules.

Mandatory Visualizations

Signaling Pathway of Pheromone Reception

Caption: Generalized signaling pathway for moth pheromone reception.

Experimental Workflow for Pheromone Identification and Validation

Caption: Workflow for pheromone identification and validation.

Conclusion

This compound is a significant semiochemical in the chemical ecology of Sesiidae moths. Its role as a specific sex attractant for some species and a behavioral antagonist for others underscores the fine-tuned nature of insect chemical communication. While quantitative data on its electrophysiological and behavioral effects are still emerging, the established protocols provide a clear framework for future research. A deeper understanding of its mode of action, from receptor binding to the generation of a behavioral response, holds potential for the development of novel and species-specific pest management strategies. Further research to identify the specific olfactory receptors for this compound and to fully elucidate its signaling pathway will be crucial in advancing this field.

References

The Discovery of (3E,13Z)-Octadecadien-1-ol as a Moth Pheromone: A Technical Guide

Abstract

(3E,13Z)-Octadecadien-1-ol is a critical sex pheromone component for several species of moths, primarily within the family Sesiidae (clearwing moths). Its discovery and identification have been pivotal in understanding the chemical ecology of these insects and in developing effective pest management strategies. This technical guide provides an in-depth overview of the core scientific principles and methodologies involved in the identification, synthesis, and biological evaluation of this compound as a moth pheromone. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key processes to serve as a comprehensive resource for researchers in chemical ecology, entomology, and related fields.

Introduction

Insect pheromones are chemical signals that mediate interactions between individuals of the same species. Sex pheromones, in particular, play a crucial role in reproduction, with females often releasing a species-specific blend of compounds to attract males for mating. The identification of these compounds is a key objective in chemical ecology, as it enables the development of powerful and environmentally benign pest control methods, such as mating disruption and mass trapping.

This compound is a long-chain unsaturated alcohol that has been identified as a primary component of the female sex pheromone of several moth species. One of the most well-documented cases is its role in the chemical communication of the clearwing moth, Nokona pernix.[1][2][3] In this species, this compound is the major component of a two-part pheromone blend, acting in synergy with its geometric isomer, (3Z,13Z)-Octadecadien-1-ol.[1][2][4] The precise ratio of these two isomers is critical for eliciting a behavioral response in males. This guide will delve into the scientific journey of this discovery, from the initial extraction from the moth's pheromone gland to its chemical characterization, synthesis, and field validation.

Identification and Characterization

The identification of this compound as a moth pheromone is a multi-step process that relies on a combination of sophisticated analytical techniques. The general workflow for this process is outlined below.

Experimental Protocols

The primary source for identifying a moth's sex pheromone is the pheromone gland, typically located in the terminal abdominal segments of the female. The following is a generalized protocol for its extraction.[5]

-

Insect Preparation: Anesthetize virgin female moths, at their peak calling period, by cooling them at 4°C for several minutes.

-

Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland. For many moth species, this involves gently everting the gland by applying pressure to the abdomen and then snipping it off with fine scissors or a razor blade.

-

Solvent Extraction: Immediately place the dissected gland into a small glass vial containing a high-purity solvent, such as hexane or dichloromethane (B109758) (typically 100-200 µL).

-

Extraction Period: Allow the gland to be extracted for at least 30 minutes at room temperature. Gentle agitation or brief sonication can enhance the extraction efficiency.

-

Concentration and Storage: Remove the gland tissue from the solvent. If necessary, the extract can be concentrated under a gentle stream of nitrogen. The final extract should be stored in a sealed vial at -20°C or lower to prevent degradation.

GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a biological detector. This allows for the identification of biologically active compounds within a complex mixture.

-

GC Setup: A gas chromatograph is equipped with a capillary column suitable for separating long-chain unsaturated alcohols. The column effluent is split, with one portion directed to a standard detector (e.g., Flame Ionization Detector - FID) and the other to the EAD setup.

-

EAD Preparation: An antenna is excised from a male moth and mounted between two electrodes. The electrodes are connected to a high-impedance amplifier to record electrical signals from the antenna.

-

Analysis: The pheromone gland extract is injected into the GC. As compounds elute from the column, the FID records a standard chromatogram, while the EAD simultaneously records any depolarization of the antennal membrane, indicating that the antenna has detected a biologically active compound.

-

Data Interpretation: By comparing the retention times of peaks on the FID chromatogram with the corresponding electrical responses from the EAD, the biologically active components of the pheromone blend can be identified.

Once the biologically active peaks have been identified by GC-EAD, GC-MS is used to determine their chemical structures.

-

GC-MS Analysis: The pheromone extract is injected into a GC-MS system. The GC separates the components of the mixture, and as each component elutes, it enters the mass spectrometer.

-

Mass Spectral Analysis: The mass spectrometer bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

-

Structure Elucidation: By analyzing the fragmentation pattern, the molecular weight, elemental composition, and structural features (such as the position of double bonds) of the unknown compound can be deduced. For this compound, the mass spectrum would be compared with known spectra of similar compounds. The alcohols can be distinguished from their acetoxy derivatives by the relative intensity of the [M-18]⁺ peak at m/z 248, which corresponds to the loss of a water molecule.[1][2]

Quantitative Data

The following table summarizes the key findings from the analysis of the pheromone gland extract of Nokona pernix.[1][2]

| Parameter | Value | Reference |

| Major Pheromone Component | This compound | [1][2] |

| Minor Pheromone Component | (3Z,13Z)-Octadecadien-1-ol | [1][2] |

| Ratio of Major to Minor Component | 9:1 | [1][2] |

| Key Mass Spectral Fragment (M-H₂O)⁺ | m/z 248 | [1][2] |

Chemical Synthesis

To confirm the identity of the natural pheromone and to produce sufficient quantities for field trials, a chemical synthesis is required. The synthesis of this compound and its isomers often involves acetylene (B1199291) coupling reactions. A generalized synthetic scheme is presented below.[1][2][6]

Synthetic Protocol Overview

The synthesis of various geometric isomers of 3,13-octadecadien-1-ols typically starts from commercially available diols, such as 1,8-octanediol.[1][2] The key steps involve:

-

Functional Group Manipulation: One of the hydroxyl groups of the starting diol is converted into a good leaving group (e.g., a bromide), while the other is protected.

-

Acetylene Coupling: The modified diol is then coupled with an appropriate acetylene fragment to extend the carbon chain. This is a crucial step in building the C18 backbone.

-

Stereoselective Reduction: The triple bonds in the coupled product are then stereoselectively reduced to form the desired (E) or (Z) double bonds. For example, a Birch reduction (using lithium in liquid ammonia) can be used to generate an (E)-alkene, while catalytic hydrogenation with a poisoned catalyst (like Lindlar's catalyst) yields a (Z)-alkene.

-

Deprotection: Finally, the protecting group on the hydroxyl function is removed to yield the target octadecadien-1-ol.

The synthesis of different isomers is achieved by carefully choosing the starting materials and the sequence of coupling and reduction reactions.

Biological Activity and Field Trials

The ultimate confirmation of a compound's identity as a sex pheromone comes from demonstrating its biological activity in behavioral assays. For moth sex pheromones, this typically involves laboratory-based electrophysiological recordings and field-based trapping experiments.

Electroantennography (EAG)

As mentioned in the identification section, EAG is used to measure the response of a male moth's antenna to the synthetic pheromone candidates. A dose-response curve can be generated to quantify the sensitivity of the antenna to each isomer.

Field Trapping

Field trials are the gold standard for assessing the attractiveness of a synthetic pheromone blend under natural conditions.

-

Trap Design: Sticky traps or funnel traps are baited with a rubber septum or other dispenser impregnated with the synthetic pheromone.

-

Experimental Design: Traps baited with different isomers and blends, as well as unbaited control traps, are placed in the field in a randomized block design to account for spatial variation.

-

Data Collection: The number of male moths caught in each trap is recorded over a specific period.

-

Statistical Analysis: The trap catch data is statistically analyzed (e.g., using ANOVA) to determine which blend is most attractive to the target moth species.

For Nokona pernix, field trials demonstrated that a 9:1 mixture of synthetic (3E,13Z)- and (3Z,13Z)-octadecadien-1-ol was highly attractive to males, while traps baited with a single component were significantly less effective.[1][2]

| Lure Composition | Relative Attractiveness | Reference |

| This compound | Low | [1][2] |

| (3Z,13Z)-Octadecadien-1-ol | Low | [1][2] |

| 9:1 mixture of (3E,13Z)- and (3Z,13Z)-Octadecadien-1-ol | High | [1][2] |

| Unbaited Control | None | [1][2] |

Olfactory Signaling Pathway

The perception of this compound by a male moth initiates a cascade of events within the olfactory sensory neurons (OSNs) located in the antennae. While the specific receptors for this compound in Nokona pernix have not been characterized, a general model for moth olfactory signal transduction can be described.

-

Pheromone Binding: Molecules of this compound enter the sensillar lymph through pores in the cuticle of the antenna. Here, they are bound by Pheromone Binding Proteins (PBPs).

-

Receptor Activation: The PBP-pheromone complex transports the hydrophobic pheromone molecule to the dendritic membrane of an OSN, where it interacts with a specific Odorant Receptor (OR). Moth ORs are typically heterodimers, consisting of a specific OR (ORx) that determines the ligand specificity, and a highly conserved co-receptor (Orco).

-

Signal Transduction: The binding of the pheromone to the OR complex is thought to directly gate a non-selective cation channel, leading to an influx of ions (such as Na⁺ and Ca²⁺) into the neuron.

-

Neural Signal: This influx of positive ions causes a depolarization of the neuronal membrane. If the depolarization reaches a certain threshold, it triggers the firing of action potentials.

-

Signal Transmission: These action potentials are then transmitted along the axon of the OSN to the antennal lobe of the moth's brain, where the information is processed, leading to a behavioral response (e.g., upwind flight towards the pheromone source).

Conclusion

The discovery of this compound as a key sex pheromone component in Nokona pernix and other moths exemplifies the power of a multidisciplinary approach, combining classical entomology with modern analytical chemistry and behavioral ecology. The detailed methodologies and findings presented in this guide underscore the precision and specificity of chemical communication in insects. This knowledge not only deepens our understanding of insect biology but also provides a foundation for the development of sustainable and targeted pest management strategies. Further research into the specific olfactory receptors and neural pathways involved in the perception of this and other pheromones will undoubtedly open new avenues for both basic and applied science.

References

- 1. benchchem.com [benchchem.com]

- 2. 2.2. Pheromone Extraction [bio-protocol.org]

- 3. Female moth pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olfactory Information Processing in Moths - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (Z,Z)-3,13-Octadecadienyl acetate | 53120-27-7 | Benchchem [benchchem.com]

Technical Guide: Physicochemical Properties of (3E,13Z)-Octadecadien-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for (3E,13Z)-Octadecadien-1-ol, a specific isomer of octadecadien-1-ol. The information is presented to be readily usable by professionals in research and development.

Chemical Identity and Molecular Weight

This compound is a long-chain fatty alcohol containing 18 carbon atoms, two double bonds, and a terminal hydroxyl group. The accurate determination of its molecular weight is fundamental for all quantitative experimental work.

The chemical formula for this compound is C₁₈H₃₄O[1][2]. Based on this formula, the molecular weight can be calculated. Different sources provide slightly varying values depending on the isotopic composition considered. The molecular weight is reported as 266.47 g/mol by the US EPA and 266.4620 g/mol by the NIST Chemistry WebBook[1][2]. PubChem provides a computed molecular weight of 266.5 g/mol [3].

For clarity and comparative purposes, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₄O | US EPA, NIST, PubChem[1][2][3] |

| Molecular Weight | 266.47 g/mol | US EPA[1] |

| Molecular Weight | 266.4620 g/mol | NIST WebBook[2] |

| Molecular Weight | 266.5 g/mol (computed) | PubChem[3] |

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis, purification, and analysis of the (3E,13Z) isomer of octadecadien-1-ol are not extensively documented in the readily accessible scientific literature. General methods for the synthesis of long-chain unsaturated alcohols may be adaptable. Such protocols would typically involve:

-

Synthesis: Stereoselective synthesis to control the geometry of the double bonds at the C3 and C13 positions. This could involve Wittig-type reactions or other modern cross-coupling methodologies.

-

Purification: Purification of the final product would likely be achieved through column chromatography on silica (B1680970) gel, followed by characterization to confirm purity.

-

Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would be essential to confirm the structure and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) would be used to determine purity and confirm the molecular weight.

Biological Activity and Signaling Pathways

At present, there is a lack of specific, in-depth research in publicly accessible databases detailing the signaling pathways directly modulated by this compound. While other isomers of octadecadienols are known to be insect pheromones, the specific biological role and mechanism of action for the (3E,13Z) isomer are not well-established in the literature. Therefore, a diagram of a known signaling pathway cannot be provided.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between the chemical name, its formula, and its molecular weight.

Caption: Logical flow from chemical name to molecular weight.

References

The Enigmatic Biological Activities of Octadecadien-1-ol Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecadien-1-ols are a group of unsaturated fatty alcohols that play crucial roles in various biological systems. As an 18-carbon chain with two double bonds, the spatial arrangement of these bonds (stereoisomerism) dictates their biological function. While extensively studied in the realm of insect chemical communication as pheromones, their broader pharmacological activities, including anti-inflammatory and cytotoxic effects, are less understood. This technical guide provides a comprehensive overview of the known biological activities of octadecadien-1-ol stereoisomers and their closely related oxidized forms, offering insights for future research and drug development. We present available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into these promising bioactive molecules.

Data Presentation: A Comparative Analysis of Bioactivity

The biological activity of octadecadien-1-ol and its derivatives is highly dependent on stereochemistry and the nature of the functional group. The following tables summarize the available quantitative data.

Table 1: Pheromonal Activity of Octadecadien-1-ol Stereoisomers

| Compound | Stereoisomer | Target Species | Activity | Reference |

| 2,13-Octadecadien-1-ol | (2E,13Z) | Macroscelesia japona | Main pheromone component, attractive to males | [1] |

| 10,12-Hexadecadien-1-ol (Bombykol) | (10E,12Z) | Bombyx mori | Sex pheromone, active isomer | [2] |

| 13,15-Octadecadienal | (13Z,15E) | Micromelalopha siversi | Main sex pheromone component, attractive to males | [3] |

Table 2: Anti-inflammatory Activity of Octadecadienoic Acid and Related Compounds

| Compound | Activity | IC50 Value | Cell Line / Model | Reference |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Inhibition of NO production | - | LPS-stimulated RAW 264.7 macrophages | [4][5] |

| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) | Inhibition of TNF-α and IL-1β expression | - | LPS-stimulated RAW 264.7 macrophages | [4][5] |

| Salsola villosa n-hexane extract (containing octadecadien-1-ol) | COX-2 Inhibition | 4.6 ± 0.13 µg/mL | In vitro enzyme assay | [6] |

| Salsola imbricata n-hexane extract (containing octadecadien-1-ol) | COX-1 Inhibition | 10.2 ± 0.52 µg/mL | In vitro enzyme assay | [6] |

| (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | Inhibition of TPA-induced inflammation | 43% inhibition at 500 µg | Mouse ear edema model | [7] |

| (9Z,11E)-13-hydroxy-9,11-octadecadienoic acid | Inhibition of TPA-induced inflammation | 63% inhibition at 500 µg | Mouse ear edema model | [7] |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | Inhibition of TPA-induced inflammation | 79% inhibition at 500 µg | Mouse ear edema model | [7] |

Table 3: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | IC50 Value | Reference |

| (S)-(E)-13-hydroxy-10-oxo-11-octadecenoic acid | P388 mouse leukemia cells | Similar to (R)-enantiomer | [8] |

| (R)-(E)-13-hydroxy-10-oxo-11-octadecenoic acid | P388 mouse leukemia cells | Similar to (S)-enantiomer | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of octadecadien-1-ol stereoisomers.

Pheromonal Activity: Electroantennography (EAG)

Objective: To measure the electrical response of an insect antenna to volatile compounds, indicating detection by olfactory receptor neurons.

Materials:

-

Live insects (e.g., moths)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode pulling device

-

Conductive gel or saline solution (e.g., Ringer's solution)

-

High-impedance amplifier

-

Data acquisition system

-

Purified, humidified air source

-

Odor delivery system (e.g., Pasteur pipette with filter paper)

-

Test compounds (octadecadien-1-ol isomers) and solvent (e.g., hexane)

Procedure:

-

Insect Preparation: Anesthetize an insect by cooling. Excise an antenna at its base.

-

Electrode Preparation: Pull glass capillaries to a fine tip. Fill with conductive saline and insert Ag/AgCl wires.

-

Antenna Mounting: Mount the antenna between the recording and reference electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the base.

-

Odorant Delivery: Apply a known amount of the octadecadien-1-ol isomer solution onto a filter paper strip and insert it into a Pasteur pipette. Allow the solvent to evaporate.

-

EAG Recording: Deliver a continuous stream of humidified air over the antenna. Introduce a puff of air from the odorant-containing pipette into the continuous airstream.

-

Data Acquisition: Record the resulting depolarization of the antennal signal.

-

Controls: Use a solvent-only puff as a negative control.

Cytotoxic Activity: MTT Assay

Objective: To assess the effect of octadecadien-1-ol stereoisomers on cell viability and proliferation.

Materials:

-

Target cell line (e.g., cancer cell line)

-

96-well microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

Test compounds (octadecadien-1-ol isomers)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the octadecadien-1-ol stereoisomers for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages

Objective: To determine the inhibitory effect of octadecadien-1-ol stereoisomers on the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

24-well plates

-

Complete cell culture medium

-

LPS from E. coli

-

Griess Reagent system

-

Nitrite (B80452) standard solution

-

Microplate reader

-

Test compounds (octadecadien-1-ol isomers)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the octadecadien-1-ol stereoisomers for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with Griess reagents A and B according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage inhibition of NO production.

Signaling Pathways and Experimental Workflows

The biological effects of octadecadien-1-ol and its derivatives are mediated through complex signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and a general experimental workflow.

Conclusion and Future Directions

The biological activities of octadecadien-1-ol stereoisomers are a promising area of research. While their role as insect pheromones is well-established and highly dependent on stereochemistry, their potential as anti-inflammatory and cytotoxic agents is largely inferred from studies on their oxidized derivatives. The presented data and protocols provide a framework for the systematic evaluation of these compounds. Future research should focus on:

-

Direct evaluation of octadecadien-1-ol stereoisomers: It is imperative to conduct comprehensive studies on the anti-inflammatory and cytotoxic effects of the alcohol forms themselves to establish their intrinsic activities.

-

Stereospecificity: The precise role of cis/trans and R/S isomerism in the non-pheromonal biological activities of octadecadien-1-ols needs to be elucidated.

-

Mechanism of action: Investigating the direct interactions of these compounds with key signaling proteins will clarify their mechanisms of action and potential as therapeutic agents.

This technical guide serves as a foundational resource to stimulate and guide further exploration into the multifaceted biological roles of octadecadien-1-ol stereoisomers, with the ultimate goal of unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. benchchem.com [benchchem.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Stereoselective Synthesis of (3E,13Z)-Octadecadien-1-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E,13Z)-Octadecadien-1-ol is a crucial component of the sex pheromone of the clearwing moth, Nokona pernix. Its stereospecific synthesis is of significant interest for the development of environmentally benign pest management strategies. This document provides a detailed application note and a comprehensive protocol for the stereoselective synthesis of this compound. The synthetic strategy is centered around the creation of the E and Z double bonds through a Wittig reaction and a Lindlar hydrogenation, respectively, with key intermediates being assembled via Sonogashira coupling. This protocol offers a robust methodology for obtaining the target compound with high stereochemical purity.

Introduction

Insect pheromones, particularly sex pheromones, are powerful tools in integrated pest management (IPM) due to their species-specificity and high biological activity at low concentrations. This compound has been identified as the major component of the female sex pheromone of Nokona pernix, a species of clearwing moth.[1] The precise stereochemistry of the double bonds at the 3 and 13 positions is critical for its biological activity. Therefore, the development of a reliable and highly stereoselective synthetic route is paramount for producing this semiochemical for research and agricultural applications.

The synthetic approach detailed herein is a convergent synthesis that allows for the controlled formation of both the (E)- and (Z)-alkenes. The key transformations include a Wittig reaction to establish the (E)-double bond, a Sonogashira coupling to connect the two main fragments of the molecule, and a Lindlar hydrogenation for the stereoselective formation of the (Z)-double bond.

Synthetic Strategy Overview

The overall synthetic strategy for this compound is depicted below. The synthesis begins with the preparation of two key building blocks: an 11-carbon fragment with a terminal alkyne and a protected hydroxyl group, and a 7-carbon fragment containing a pre-formed (E)-double bond and a terminal bromide. These fragments are then coupled using a Sonogashira reaction. Subsequent selective reduction of the internal alkyne to a (Z)-alkene and deprotection of the alcohol yields the final product.

Caption: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Yields and Stereoselectivity for the Synthesis of this compound

| Step | Reaction | Product | Yield (%) | Stereoselectivity (E:Z or Z:E) |

| 1 | Oxidation of 10-bromodecan-1-ol | 10-Bromodecanal | ~95 | N/A |

| 2 | Wittig Reaction | (E)-12-Bromo-dodec-2-en-1-ol | ~85 | >95:5 (E:Z) |

| 3 | Protection of Alcohol (THP ether) | (E)-2-(12-Bromododec-2-enyloxy)tetrahydro-2H-pyran | ~98 | N/A |

| 4 | Sonogashira Coupling with 1-Heptyne | (E)-18-(Tetrahydro-2H-pyran-2-yloxy)octadeca-2-en-9-yne | ~90 | N/A |

| 5 | Lindlar Hydrogenation | (3E,13Z)-1-(Tetrahydro-2H-pyran-2-yloxy)octadeca-3,13-diene | ~92 | >98:2 (Z:E at C13) |

| 6 | Deprotection of THP ether | This compound | ~95 | N/A |

Note: Yields and stereoselectivities are based on literature values for analogous reactions and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Bromo-3-(tetrahydro-2H-pyran-2-yloxy)prop-1-ene (Wittig Reagent Precursor)

This protocol outlines the formation of a key building block for the E-double bond.

Caption: Workflow for the synthesis of the C18 aldehyde precursor.

Materials:

-

(3-Bromopropyl)triphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

13-(Tetrahydro-2H-pyran-2-yloxy)tridecanal

-

Anhydrous dichloromethane (B109758) (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend (3-bromopropyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the ylide solution to -78 °C.

-

In a separate flask, dissolve 13-(tetrahydro-2H-pyran-2-yloxy)tridecanal (1.0 equivalent) in anhydrous THF.

-